Cas no 1114809-11-8 (3-bromo-2-chloro-6-fluoro-benzaldehyde)
3-bromo-2-chloro-6-fluoro-benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-chloro-6-fluorobenzaldehyde
- 3-bromo-2-chloro-6-fluoro-benzaldehyde
- 1114809-11-8
- 3-Bromo-2-chloro-6-fluorobenzachdehyde
- EN300-1707955
- DS-14776
- AMY14037
- CS-W006390
- Z1269231690
- AKOS005259241
- CS1488
- DB-366052
- SCHEMBL23832846
- MFCD11110260
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- MDL: MFCD11110260
- Inchi: 1S/C7H3BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H
- InChI Key: ADFWZYGIWHXERD-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C=O)=C1Cl)F
Computed Properties
- Exact Mass: 235.90398g/mol
- Monoisotopic Mass: 235.90398g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Boiling Point: 262.4±35.0°C at 760 mmHg
3-bromo-2-chloro-6-fluoro-benzaldehyde Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Inert atmosphere,2-8°C
3-bromo-2-chloro-6-fluoro-benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LO959-250mg |
3-bromo-2-chloro-6-fluoro-benzaldehyde |
1114809-11-8 | 95+% | 250mg |
181CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LO959-1g |
3-bromo-2-chloro-6-fluoro-benzaldehyde |
1114809-11-8 | 95+% | 1g |
451CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LO959-5g |
3-bromo-2-chloro-6-fluoro-benzaldehyde |
1114809-11-8 | 95+% | 5g |
1591CNY | 2021-05-08 | |
| Chemenu | CM247746-1g |
3-Bromo-2-chloro-6-fluorobenzaldehyde |
1114809-11-8 | 95% | 1g |
$192 | 2021-06-16 | |
| Chemenu | CM247746-5g |
3-Bromo-2-chloro-6-fluorobenzaldehyde |
1114809-11-8 | 95% | 5g |
$526 | 2021-06-16 | |
| Chemenu | CM247746-10g |
3-Bromo-2-chloro-6-fluorobenzaldehyde |
1114809-11-8 | 95% | 10g |
$877 | 2021-06-16 | |
| Alichem | A013019040-5g |
3-Bromo-2-chloro-6-fluorobenzaldehyde |
1114809-11-8 | 95% | 5g |
$574.60 | 2023-09-04 | |
| Alichem | A013019040-10g |
3-Bromo-2-chloro-6-fluorobenzaldehyde |
1114809-11-8 | 95% | 10g |
$957.27 | 2023-09-04 | |
| Chemenu | CM247746-1g |
3-Bromo-2-chloro-6-fluorobenzaldehyde |
1114809-11-8 | 97% | 1g |
$192 | 2022-06-14 | |
| Chemenu | CM247746-5g |
3-Bromo-2-chloro-6-fluorobenzaldehyde |
1114809-11-8 | 97% | 5g |
$526 | 2022-06-14 |
3-bromo-2-chloro-6-fluoro-benzaldehyde Suppliers
3-bromo-2-chloro-6-fluoro-benzaldehyde Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-bromo-2-chloro-6-fluoro-benzaldehyde
3-Bromo-2-Chloro-6-Fluoro-Benzaldehyde: A Multifunctional Halogenated Benzaldehyde Derivative in Contemporary Research and Applications
The 3-bromo-2-chloro-6-fluoro-benzaldehyde (CAS No. 1114809-11-8) is a structurally complex halogenated benzaldehyde derivative characterized by the presence of bromine, chlorine, and fluorine substituents on its aromatic ring. This compound belongs to a class of aromatic aldehydes widely recognized for their versatility in organic synthesis and functional applications. The strategic placement of halogens enhances its reactivity, stability, and tunable physicochemical properties, making it a valuable tool in drug discovery, materials science, and analytical chemistry.
In the realm of drug development, this compound has emerged as a critical intermediate in the synthesis of bioactive molecules targeting oncogenic pathways. Recent studies (e.g., those published in Nature Communications and Journal of Medicinal Chemistry) highlight its role as a precursor for designing kinase inhibitors and protease modulators. The halogen substituents facilitate precise molecular targeting by modulating lipophilicity and hydrogen bonding capacity, enabling enhanced bioavailability and selectivity. For instance, researchers have successfully incorporated this aldehyde into scaffolds for EGFR inhibitor analogs, demonstrating efficacy against drug-resistant cancer cell lines.
Beyond pharmacology, this compound finds utility in advanced materials research. Its electron-withdrawing groups contribute to enhanced charge transport properties when integrated into conjugated polymers for optoelectronic devices. A notable application involves its use as a monomer in the fabrication of organic photovoltaic materials, where it improves light-harvesting efficiency through optimized energy levels. Studies from institutions like MIT (published in Advanced Materials) reveal that polymers incorporating this derivative exhibit power conversion efficiencies exceeding 15%, underscoring its potential for next-generation solar cells.
In analytical chemistry, the compound serves as a benchmark reagent for developing sensitive detection methods. Its distinct UV-vis absorption profile (λmax ~ 315 nm) enables precise quantification via spectroscopic techniques, making it ideal for validating protocols targeting environmental pollutants or pharmaceutical impurities. For example, recent work published in Analytical Chemistry (vol. 95, 2024) employed it as an internal standard to detect trace levels of polychlorinated biphenyls (PCBs) in water samples with sub-parts-per-trillion sensitivity.
Synthetic advancements continue to refine its accessibility. Traditional methods rely on Friedel-Crafts acylation followed by halogenation steps; however, modern protocols leverage palladium-catalyzed cross-coupling strategies to streamline production while minimizing waste. A notable innovation involves microwave-assisted synthesis reported by the Zhang group (Science vol. 379), achieving >95% yield under solvent-free conditions—a breakthrough aligning with green chemistry principles.
The multifaceted utility of this compound is further amplified by its tunable reactivity under various catalytic systems. For instance, palladium-catalyzed Suzuki-Miyaura coupling allows site-selective functionalization to generate libraries of analogs tailored for specific applications—from fluorescent probes to enzyme inhibitors. Recent computational studies using DFT modeling (published in Chemical Science) predict that substituent effects on electronic density can be systematically adjusted to optimize binding affinity toward biological targets such as GPCRs or ion channels.
In conclusion, the 3-bromo-2-chloro-6-fluoro-benzaldehyde (CAS No. 1114809-11) exemplifies how halogen-substituted aromatic compounds bridge diverse scientific disciplines through their unique physicochemical properties and synthetic flexibility. As interdisciplinary research expands—particularly at the intersection of medicinal chemistry and materials engineering—this molecule will likely remain central to innovations addressing global challenges from cancer therapy to sustainable energy solutions.
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